molecular formula C74H81N15O18S3 B165622 d9Phe(Flu)avt CAS No. 126660-40-0

d9Phe(Flu)avt

Cat. No. B165622
M. Wt: 1564.7 g/mol
InChI Key: KDWOWJXJMHKBLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D9Phe(Flu)avt is a peptide that has been extensively researched for its potential applications in scientific research. It is a derivative of the neuropeptide, substance P, and has been shown to have a high affinity for the neurokinin 1 receptor (NK1R).

Scientific Research Applications

D9Phe(Flu)avt has been used extensively in scientific research as a tool to study the d9Phe(Flu)avt. It has been shown to be useful in the study of pain, inflammation, and other physiological processes that involve the d9Phe(Flu)avt. In addition, d9Phe(Flu)avt has been used to study the distribution and function of the d9Phe(Flu)avt in various tissues and organs.

Mechanism Of Action

D9Phe(Flu)avt binds to the d9Phe(Flu)avt with high affinity, leading to the activation of intracellular signaling pathways. This activation can result in a variety of physiological responses, depending on the tissue or organ being studied. For example, in the central nervous system, activation of the d9Phe(Flu)avt by d9Phe(Flu)avt can lead to the release of neurotransmitters and the modulation of pain perception.

Biochemical And Physiological Effects

D9Phe(Flu)avt has been shown to have a variety of biochemical and physiological effects, depending on the tissue or organ being studied. In the central nervous system, d9Phe(Flu)avt has been shown to modulate pain perception and to be involved in the regulation of mood and behavior. In the peripheral nervous system, d9Phe(Flu)avt has been shown to be involved in the regulation of inflammation and immune responses.

Advantages And Limitations For Lab Experiments

One advantage of using d9Phe(Flu)avt in lab experiments is its high affinity for the d9Phe(Flu)avt. This allows for the specific activation of the receptor without affecting other receptors or signaling pathways. In addition, the fluorescent label on d9Phe(Flu)avt allows for easy visualization and tracking of the peptide in tissues and cells.
One limitation of using d9Phe(Flu)avt in lab experiments is its potential for off-target effects. While d9Phe(Flu)avt has a high affinity for the d9Phe(Flu)avt, it may also bind to other receptors or proteins in certain tissues or conditions. In addition, the fluorescent label on d9Phe(Flu)avt may interfere with certain assays or experimental protocols.

Future Directions

There are many potential future directions for research involving d9Phe(Flu)avt. One area of interest is the development of new therapies for pain and inflammation based on the modulation of the d9Phe(Flu)avt. In addition, there is potential for the use of d9Phe(Flu)avt in the study of other physiological processes, such as the regulation of mood and behavior. Further research is needed to fully understand the potential applications of d9Phe(Flu)avt in scientific research.

Synthesis Methods

D9Phe(Flu)avt is a synthetic peptide that is typically synthesized using solid-phase peptide synthesis (SPPS). SPPS involves the sequential addition of amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified. The synthesis of d9Phe(Flu)avt involves the incorporation of a D-amino acid and a fluorescent label into the peptide sequence.

properties

CAS RN

126660-40-0

Product Name

d9Phe(Flu)avt

Molecular Formula

C74H81N15O18S3

Molecular Weight

1564.7 g/mol

IUPAC Name

2-[[2-[[1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-[4-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl)carbamothioylamino]phenyl]propanoic acid

InChI

InChI=1S/C74H81N15O18S3/c75-60(93)25-24-51-64(97)86-54(36-61(76)94)67(100)88-56(37-110-109-29-26-62(95)82-52(31-40-12-17-43(90)18-13-40)65(98)85-53(66(99)83-51)30-38-6-2-1-3-7-38)69(102)89-28-5-9-57(89)68(101)84-50(8-4-27-79-72(77)78)63(96)87-55(70(103)104)32-39-10-14-41(15-11-39)80-73(108)81-42-16-21-46-49(33-42)74(107-71(46)105)47-22-19-44(91)34-58(47)106-59-35-45(92)20-23-48(59)74/h1-3,6-7,10-23,33-35,50-57,90-92H,4-5,8-9,24-32,36-37H2,(H2,75,93)(H2,76,94)(H,82,95)(H,83,99)(H,84,101)(H,85,98)(H,86,97)(H,87,96)(H,88,100)(H,103,104)(H4,77,78,79)(H2,80,81,108)

InChI Key

KDWOWJXJMHKBLM-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)NC(=S)NC6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)NC(=S)NC6=CC7=C(C=C6)C(=O)OC78C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)C(=O)O

sequence

CYFQNCPRX

synonyms

1-desamino-8-Arg-9-(flu)Phe-vasotocin
d9Phe(flu)AVT
MHFP-AVT
MPA(1),(4-NH2flu)Phe(9)AVT
vasotocin, 1-(beta-mercaptopropionic acid)-8-Arg-9-(4-aminofluoresceinyl-Phe)-
vasotocin, 1-deamino-arginyl(8)-(fluorescein)phenylalanine(9)-
vasotocin, 1-desamino-Arg(8)-fluorescein-Phe(9)-

Origin of Product

United States

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